2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a sulfur-containing organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method starts with the reaction of 2-methylbenzyl chloride with sodium sulfide to form 2-methylbenzyl sulfide. This intermediate is then reacted with 1-propylsulfonyl-4,5-dihydroimidazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
- 2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
- 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole
Uniqueness
2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole stands out due to its specific combination of a methylphenyl group and a propylsulfonyl group attached to the dihydroimidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S2/c1-3-10-20(17,18)16-9-8-15-14(16)19-11-13-7-5-4-6-12(13)2/h4-7H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQVHCWAHXLFHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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